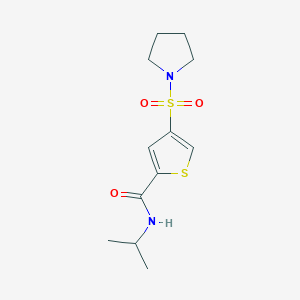![molecular formula C17H27N7O B5506494 1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)
1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds generally involves multiple steps, including reactions with various reagents and catalysts. For instance, the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties involves reactions controlled by intermolecular interactions, as described by Shawish et al. (2021) in their study on s-triazine derivatives (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, as well as computational methods like Density Functional Theory (DFT). Shawish et al. (2021) demonstrated this approach in analyzing the molecular structure of s-triazine derivatives (Shawish et al., 2021).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives. Studies often explore these reactions under different conditions to understand the reactivity and potential applications of the compound. For example, Karczmarzyk and Malinka (2004) described the crystal and molecular structures of related compounds and their reactivity (Karczmarzyk & Malinka, 2004).
Wissenschaftliche Forschungsanwendungen
Receptor Ligand Potential
Compounds featuring pyrazole, piperidine, and triazole structures have been explored for their high-affinity ligand properties, especially targeting human dopamine receptors. For example, pyrazole derivatives have been systematically modified to improve affinity and selectivity over other dopamine receptors, with particular interest in optimizing compounds for D4 receptor antagonism. This research underlines the significance of structural elements similar to those in the query compound for developing selective receptor ligands with potential therapeutic applications (Rowley et al., 1997).
Antimicrobial Activity
Derivatives incorporating pyrazole, piperidine, and triazine moieties have shown notable antimicrobial and antifungal properties. For instance, novel s-triazine derivatives with pyrazole and piperidine groups have demonstrated significant activity against various microorganisms, suggesting that structural elements in the query compound may confer antimicrobial potential. Such studies support the exploration of similar compounds for new, effective antimicrobial agents (Sharma et al., 2017).
Enzyme Inhibition
Compounds featuring pyrazole and piperidine have been investigated for their potential as enzyme inhibitors, which is critical in the treatment of diseases like tuberculosis. Thiazole-aminopiperidine hybrids, for example, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant inhibition activity. This suggests the broader utility of such structural motifs in developing inhibitors against specific enzymes critical for pathogen survival (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-5-24-15(12-21(2)3)18-19-16(24)13-6-10-23(11-7-13)17(25)14-8-9-22(4)20-14/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGZDBOFGLTJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=NN(C=C3)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)
![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
